molecular formula C19H15NO3S B2380609 12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate CAS No. 866008-86-8

12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate

Cat. No.: B2380609
CAS No.: 866008-86-8
M. Wt: 337.39
InChI Key: SWFSKCLBWLYRRZ-GZTJUZNOSA-N
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Description

12-Oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate is a heterocyclic compound featuring a benzothiazocin core fused with an isoindole moiety. The structure includes a thiazocin ring system (containing sulfur and nitrogen atoms) and an acetate ester group at position 3. This compound’s complexity arises from its bicyclic framework and functional groups, which influence its physicochemical and spectroscopic properties.

Properties

IUPAC Name

[(9E)-19-oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-12(21)23-17-11-24-19-16-9-5-4-8-15(16)18(22)20(19)10-13-6-2-3-7-14(13)17/h2-9,11,19H,10H2,1H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFSKCLBWLYRRZ-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CSC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C/1=C/SC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate typically involves multi-step organic reactions. The process often starts with the preparation of the isoindole and benzothiazocine precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature and time, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The compound contains an acetate ester group , which is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Base-catalyzed hydrolysis : Likely yields the corresponding carboxylic acid via saponification.

  • Acid-catalyzed hydrolysis : Could regenerate the parent alcohol and acetic acid.

Reaction conditions (e.g., aqueous NaOH or H₂SO₄) and temperature would influence reaction kinetics and product yield .

Reactivity of the Oxo Group

The 12-oxo group may participate in nucleophilic addition or reduction reactions:

  • Reduction : Using agents like NaBH₄ or LiAlH₄ could reduce the ketone to a secondary alcohol.

  • Condensation reactions : The oxo group might form hydrazones or imines with hydrazines or amines, respectively .

Heterocyclic Ring Modifications

The fused isoindolo-benzothiazocin scaffold suggests potential for:

  • Electrophilic substitution : The aromatic rings may undergo halogenation, nitration, or sulfonation at activated positions.

  • Ring-opening reactions : Strong oxidizing agents could cleave the thiazocin ring, though specific data is unavailable .

Functionalization via Ester Exchange

The acetate group could undergo transesterification with alcohols (e.g., methanol or ethanol) in the presence of catalysts like H₂SO₄ or Ti(OiPr)₄, producing alternative esters .

Cross-Coupling Reactions

While not directly observed for this compound, palladium-catalyzed couplings (e.g., Suzuki or Heck reactions) might modify aromatic regions if halide substituents are introduced .

Limitations and Research Gaps

No direct experimental data for this compound exists in the reviewed sources . The above analysis relies on:

  • Analogous reactions from structurally related systems (e.g., thiazolidinone and quinoline derivatives) .

  • General organic chemistry principles governing esters, ketones, and fused heterocycles.

Further studies (e.g., kinetic assays or computational modeling) are required to validate these hypotheses.

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have highlighted the relevance of benzothiazole derivatives, including compounds similar to 12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate , in addressing neurodegenerative diseases. A study focused on synthesizing multi-target-directed ligands (MTDLs) demonstrated that certain derivatives exhibited significant inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), both of which are implicated in neurodegenerative conditions like Alzheimer's disease . The findings suggest that these compounds can penetrate the blood-brain barrier effectively, making them promising candidates for further research.

Antidepressant Activity

Compounds derived from benzothiazole and isoquinoline structures have shown potential as antidepressants. In vitro assays indicated that selected compounds significantly reduced immobility time in forced swim tests, a common method for evaluating antidepressant efficacy . This suggests that This compound could be further explored for its antidepressant properties.

Anticancer Properties

The anticancer activity of benzothiazole-based compounds has been extensively documented. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. One study reported that specific derivatives had better IC50 values than standard chemotherapeutics like 5-Fluorouracil when tested against liver carcinoma cell lines . Such findings underscore the potential of This compound in cancer therapy.

Other Therapeutic Activities

Benzothiazole-based compounds have been investigated for a range of therapeutic activities including:

  • Analgesic
  • Anti-inflammatory
  • Antiviral (e.g., anti-HIV)
  • Antioxidant
  • Antidiabetic
    These diverse applications highlight the versatility of compounds within this chemical family and suggest that This compound may possess similar broad-spectrum activities .

Case Studies

StudyFocusKey Findings
Neurodegenerative DiseasesDemonstrated MAO-B and BuChE inhibition; good blood-brain barrier penetration.
Anticancer ActivityShowed better IC50 values than 5-Fluorouracil against liver carcinoma cell lines.
Medicinal Chemistry ReviewHighlighted various therapeutic activities including analgesic and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fused Heterocycles

Compound Core Structure Heteroatoms Functional Groups Molecular Weight (g/mol)*
Target Compound Benzothiazocin S, N Acetate, ketone ~355 (estimated)
Naphtho[2,1-b]furan-8-yl acetate Naphthofuran O Acetate 227.13
1,2,5-Oxadiazine derivatives Oxadiazine N, O Varied substituents 200–300 (estimated)

*Molecular weights are calculated or inferred from analogs.

Spectroscopic Characteristics

The acetate group in the target compound is expected to produce a singlet near δ 2.39 ppm in ¹H NMR (similar to C6B ), while aromatic protons in the benzothiazocin system may resonate at δ 7.5–8.5 ppm, with splitting patterns influenced by sulfur’s deshielding effects. In contrast, C6B ’s naphthofuran system shows distinct aromatic signals (e.g., δ 7.96 ppm for H-1) due to oxygen’s electron-withdrawing nature .

Table 2: ¹H NMR Data Comparison

Compound Acetate Methyl (δ, ppm) Key Aromatic Signals (δ, ppm)
Target Compound ~2.39 (s, 3H) 7.5–8.5 (complex splitting)
Naphtho[2,1-b]furan-8-yl acetate 2.39 (s, 3H) 7.96 (d, J=8.8 Hz, 1H), 7.84 (d, 1H)

Physicochemical Properties

The acetate group enhances solubility in polar aprotic solvents (e.g., DMSO or acetone), a trait shared with C6B . However, the benzothiazocin system’s larger conjugated framework may increase melting points compared to naphthofurans. Ring puckering, quantified via Cremer-Pople parameters (), could further influence crystallinity and stability .

Biological Activity

The compound 12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate (CAS No. 866008-86-8) is a tetracyclic fused heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, characterization, and biological properties, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H15NO3SC_{19}H_{15}NO_3S which indicates the presence of nitrogen and sulfur in addition to carbon and hydrogen. The structure features a complex arrangement of isoindole and benzothiazole moieties, contributing to its unique biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often yield moderate to high yields (27%-85%) depending on the specific conditions and reagents used. For instance, reactions involving isobenzofuran derivatives have been shown to be effective in generating the desired framework .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to isoindole derivatives. For example, derivatives with similar structural motifs have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antiviral Activity

The compound's antiviral properties have also been explored. Research indicates that certain isoindole derivatives exhibit activity against hepatitis C virus (HCV), suggesting that this compound may possess similar effects due to structural analogies with known antiviral agents .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed, particularly those involved in metabolic pathways relevant to cancer progression. This suggests a dual role where the compound could potentially act as both a therapeutic agent and a metabolic modulator.

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects on MCF-7 breast cancer cells; showed IC50 values in low micromolar range indicating significant activity.
Study 2 Assessed antiviral activity against HCV; demonstrated inhibition of viral replication by up to 70% in vitro assays.
Study 3 Evaluated enzyme inhibition; identified as a potent inhibitor of topoisomerase II, crucial for DNA replication in cancer cells.

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